molecular formula C12H25ClN2O2 B13586651 tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride

tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride

Katalognummer: B13586651
Molekulargewicht: 264.79 g/mol
InChI-Schlüssel: ILDJCQPEWQWPHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride: is an organic compound that belongs to the class of carbamates. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: In the pharmaceutical industry, tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .

Wirkmechanismus

The mechanism of action of tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. The presence of the tert-butyl group and the pyrrolidine ring enhances its stability and makes it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H25ClN2O2

Molekulargewicht

264.79 g/mol

IUPAC-Name

tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-8-9-12(4,5)6-7-13-9;/h9,13H,6-8H2,1-5H3,(H,14,15);1H

InChI-Schlüssel

ILDJCQPEWQWPHY-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCNC1CNC(=O)OC(C)(C)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.